Cystemustine
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Overview
Description
Cystemustine, chemically known as N′-(2-chloroethyl)-N-(2-(methylsulfonyl)-ethyl)-N′-nitrosourea, is a chloroethylnitrosourea compound. It has been primarily used in the treatment of melanoma, a type of skin cancer. The compound’s main antitumor effect is attributed to its ability to cause DNA damage in malignant melanocytes, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cystemustine involves several steps:
Reaction of 4-nitrophenol with 2-chloroethyl isocyanate: This reaction occurs in pyridine, leading to the formation of an activated carbamate.
Nitrosation: The activated carbamate is then nitrosated using nitrosyl chloride in pyridine at -20°C to yield 4-nitrophenyl N-(2-chloroethyl)-N-nitrosocarbamate.
Reaction with 2-(methylthio)ethylamine: This step occurs in tetrahydrofuran at ordinary temperature, producing the sulfur urea.
Oxidation: The sulfur urea is oxidized to the sulfonyl compound using hydrogen peroxide in formic acid at 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high solubility and stability in aqueous solutions. The compound’s production is optimized for good diffusion through the blood-brain barrier and into tumor cells .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly during its synthesis when sulfur urea is oxidized to the sulfonyl compound.
Substitution: The compound can participate in substitution reactions, such as the initial reaction of 4-nitrophenol with 2-chloroethyl isocyanate.
Common Reagents and Conditions:
Nitrosyl chloride: Used for nitrosation reactions.
Hydrogen peroxide: Used for oxidation reactions.
Pyridine and tetrahydrofuran: Common solvents used in the synthesis of this compound.
Major Products:
Sulfonyl compound: The final product of the oxidation step in the synthesis of this compound.
Scientific Research Applications
Cystemustine has been extensively studied for its antitumor properties. It has shown significant efficacy in treating melanoma by causing DNA damage in malignant cells. Additionally, it has been used in the treatment of high-grade brain tumors, such as gliomas .
In scientific research, this compound has been used to study:
Tumor cytotoxicity: Its ability to cause DNA damage and induce cell death in tumor cells.
Cell differentiation: this compound has been shown to induce redifferentiation of primary tumors and confer protection against secondary tumor growth.
Phospholipid metabolism: Alterations in phospholipid derivatives of melanocytes have been observed in this compound-treated cells.
Mechanism of Action
Cystemustine exerts its effects primarily through DNA damage. It causes interstrand DNA cross-linking, particularly involving O6-chloroethylguanine, leading to the inhibition of DNA replication and cell death. Additionally, this compound induces other effects on tumor cells, such as changes in cell morphology, pigmentation, and phospholipid metabolism .
Comparison with Similar Compounds
Cystemustine belongs to the class of chloroethylnitrosoureas, which are known for their cytotoxic properties. Similar compounds include:
Carmustine (BCNU): Another chloroethylnitrosourea used in the treatment of brain tumors.
Lomustine (CCNU): Used for treating Hodgkin’s lymphoma and brain tumors.
Fotemustine: Used in the treatment of metastatic melanoma.
Uniqueness of this compound: this compound is unique due to its high solubility and stability in aqueous solutions, as well as its ability to penetrate the blood-brain barrier effectively. It also induces redifferentiation of primary tumors and provides protection against secondary tumor growth, which is not commonly observed with other chloroethylnitrosoureas .
Properties
CAS No. |
79955-36-5 |
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Molecular Formula |
C6H12ClN3O4S |
Molecular Weight |
257.70 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(2-methylsulfonylethyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O4S/c1-15(13,14)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11) |
InChI Key |
IUOVOJHLRFQQNS-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)CCNC(=O)N(CCCl)N=O |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)N(CCCl)N=O |
Key on ui other cas no. |
79955-36-5 |
Synonyms |
CMSO2EN2 cystemustine N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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